1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating cellular excitability and are involved in various physiological processes, making this compound a valuable target for research.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide involves several steps. One common synthetic route starts with the preparation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) under nitrogen atmosphere . The reaction is typically stirred at room temperature for about 2 hours, and the completion is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a chemical probe to study GIRK channels and their role in cellular excitability.
Biology: The compound helps in understanding the physiological processes regulated by GIRK channels, such as heart rate and neuronal excitability.
Mechanism of Action
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide acts as a GIRK channel activator. GIRK channels are tetrameric complexes that modulate cellular excitability by allowing potassium ions to flow into the cell. This compound binds to the GIRK channels, enhancing their activity and leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability, which is beneficial in conditions like epilepsy and pain .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate: This compound also features a dioxidotetrahydrothiophene group and a pyrazole ring, but with different substituents.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar core structure but differ in their functional groups and overall molecular architecture.
The uniqueness of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[2-(phenylsulfanyl)ethyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which confer high potency and selectivity as a GIRK channel activator .
Properties
Molecular Formula |
C18H23N3O3S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-phenylsulfanylethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-13-17(14(2)21(20-13)15-8-11-26(23,24)12-15)18(22)19-9-10-25-16-6-4-3-5-7-16/h3-7,15H,8-12H2,1-2H3,(H,19,22) |
InChI Key |
SGGFBQHRJDYOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCSC3=CC=CC=C3 |
Origin of Product |
United States |
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